Cas no 886494-82-2 ((6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2,4-dichlorophenyl)methanone)

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2,4-dichlorophenyl)methanone 化学的及び物理的性質
名前と識別子
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- (6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2,4-dichlorophenyl)methanone
- (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone
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- インチ: 1S/C15H11Cl2NO3/c16-8-1-2-9(11(17)5-8)15(19)10-6-13-14(7-12(10)18)21-4-3-20-13/h1-2,5-7H,3-4,18H2
- InChIKey: LPAMVTZADMZQBM-UHFFFAOYSA-N
- SMILES: C(C1=C(N)C=C2OCCOC2=C1)(C1=CC=C(Cl)C=C1Cl)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 2
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2,4-dichlorophenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM527627-1g |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone |
886494-82-2 | 97% | 1g |
$*** | 2023-05-29 | |
Ambeed | A378164-1g |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone |
886494-82-2 | 97% | 1g |
$589.0 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD598245-1g |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone |
886494-82-2 | 97% | 1g |
¥4046.0 | 2024-04-17 |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2,4-dichlorophenyl)methanone 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2,4-dichlorophenyl)methanoneに関する追加情報
Comprehensive Overview of (6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2,4-dichlorophenyl)methanone (CAS No. 886494-82-2)
The compound (6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2,4-dichlorophenyl)methanone (CAS No. 886494-82-2) is a specialized organic molecule with a unique structural framework. Its benzodioxin core and dichlorophenyl moiety make it a subject of interest in pharmaceutical and agrochemical research. This article delves into its properties, applications, and relevance in modern scientific inquiries, addressing frequently searched topics such as "benzodioxin derivatives in drug discovery" and "dichlorophenyl-based compounds in agriculture."
Chemically, this compound belongs to the class of aryl ketones, characterized by the presence of a methanone group bridging the benzodioxin and dichlorophenyl rings. The 6-amino substitution on the benzodioxin ring enhances its potential for hydrogen bonding, a feature often exploited in molecular docking studies. Researchers have explored its role as a scaffold for bioactive molecules, particularly in targeting enzymes like kinases and G-protein-coupled receptors (GPCRs), which are hot topics in precision medicine.
In agrochemical applications, the 2,4-dichlorophenyl segment is notable for its herbicidal and fungicidal properties. This aligns with growing interest in sustainable crop protection and low-residue pesticides. The compound's stability under environmental conditions has sparked discussions on "green chemistry in agrochemical design," a trending search query among environmental scientists. Its potential as a lead compound for novel pesticides is under investigation, particularly in combating resistant weed strains.
Synthetic routes to 886494-82-2 often involve Ullmann coupling or Friedel-Crafts acylation, techniques frequently searched by organic chemists. The amino group allows for further derivatization, enabling the creation of libraries for high-throughput screening (HTS). Recent patents highlight its utility in photodynamic therapy (PDT) agents, addressing the rising demand for non-invasive cancer treatments.
From a regulatory perspective, the compound's ecotoxicological profile is a key focus area, with searches like "benzo-1,4-dioxin environmental impact" gaining traction. Analytical methods such as HPLC-MS and NMR spectroscopy are standard for characterizing its purity, a concern for laboratories adhering to Good Manufacturing Practice (GMP). Its logP value and solubility data are critical parameters for formulators, often queried in pharmacokinetic modeling forums.
Emerging studies explore its fluorescence properties, linking to searches on "small-molecule probes for bioimaging." The dichlorophenyl moiety's electron-withdrawing nature contributes to its optical characteristics, relevant in developing diagnostic sensors. This dual functionality—therapeutic and diagnostic—positions it within the theranostics paradigm, a rapidly growing field in personalized healthcare.
In material science, the compound's crystallographic data (available via Cambridge Structural Database) aids in understanding molecular packing—a topic searched by crystallographers designing organic semiconductors. Its thermal stability (assessed via DSC/TGA) makes it a candidate for high-performance polymer additives, aligning with industrial interest in heat-resistant materials.
To summarize, (6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2,4-dichlorophenyl)methanone represents a versatile chemical entity bridging multiple disciplines. Its CAS No. 886494-82-2 serves as a pivotal identifier for researchers investigating structure-activity relationships (SAR) or intellectual property landscapes. As science advances toward multi-target therapeutics and eco-friendly agrochemicals, this compound's relevance will likely expand, reflected in evolving search trends and scholarly citations.
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